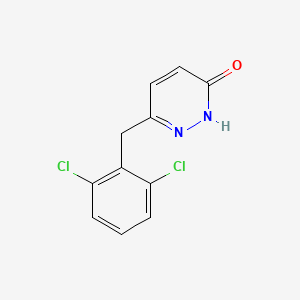![molecular formula C20H14Cl3NOS B3035453 3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide CAS No. 321431-92-9](/img/structure/B3035453.png)
3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide
Descripción general
Descripción
3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of multiple chlorine atoms and a sulfanylmethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in the presence of N,N′-dimethylformamide (DMF) at 60°C . The intermediate 3,5-dichlorobenzoyl chloride is prepared from 3,5-dichlorobenzonitrile by treatment with excess thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the production of various chemical products due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and biological properties compared to other dichlorobenzamide derivatives
Propiedades
IUPAC Name |
3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3NOS/c21-15-3-7-19(8-4-15)26-12-13-1-5-18(6-2-13)24-20(25)14-9-16(22)11-17(23)10-14/h1-11H,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYRRFXVNLWPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethyl 3-{2-[4-(pyridin-2-yl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B3035370.png)
![4-O-[[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 1-O-methyl (2R)-2-hydroxy-2-(2-methylpropyl)butanedioate](/img/structure/B3035373.png)
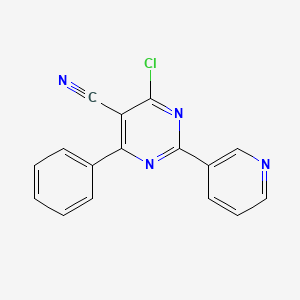
![2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-(2,4-dichlorobenzyl)oxime](/img/structure/B3035379.png)
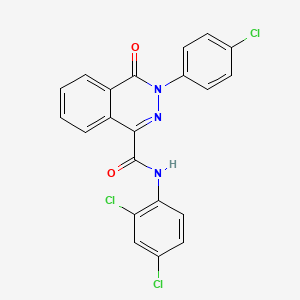
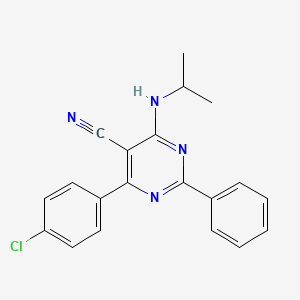
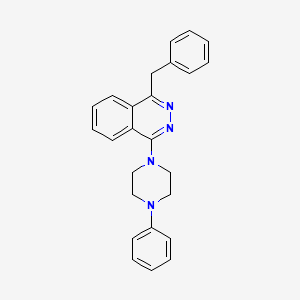

![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B3035387.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3035389.png)
![2-(6-chloro-2-pyridinyl)-4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3035390.png)
![(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanehydrazide](/img/structure/B3035391.png)
